3-((4-Aminophenyl)methyl)-p-toluidine
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Overview
Description
3-((4-Aminophenyl)methyl)-p-toluidine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methyl group and a p-toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminophenyl)methyl)-p-toluidine typically involves the reaction of 4-aminobenzyl chloride with p-toluidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-Aminophenyl)methyl)-p-toluidine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron (Fe) or aluminum chloride (AlCl₃) and are carried out under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-((4-Aminophenyl)methyl)-p-toluidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-((4-Aminophenyl)methyl)-p-toluidine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar in structure but lacks the p-toluidine moiety.
p-Toluidine: Similar in structure but lacks the 4-aminophenylmethyl group.
Aniline: A simpler aromatic amine with only an amino group attached to the benzene ring.
Uniqueness
3-((4-Aminophenyl)methyl)-p-toluidine is unique due to the presence of both the 4-aminophenylmethyl and p-toluidine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler analogs.
Properties
CAS No. |
85423-09-2 |
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Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-[(4-aminophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h2-7,9H,8,15-16H2,1H3 |
InChI Key |
SJGGHASKJNUCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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